molecular formula C24H16O4 B1264315 Oxacalix[4]arene

Oxacalix[4]arene

Cat. No. B1264315
M. Wt: 368.4 g/mol
InChI Key: QHOWMEYTMINRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxacalix[4]arene is an oxacalixarene.

Scientific Research Applications

Macrocyclic Chemistry and Supramolecular Applications

Oxacalix[4]arenes, a subclass of calixarenes with oxygen atoms replacing traditional methylene bridges, have gained prominence in macrocyclic and supramolecular chemistry. Their unique structural features enable diverse applications, including complexation behavior towards cations and potential use in ion selective electrodes, fluorescence sensors, and biomimetic chemistry (Cottet, Marcos, & Cragg, 2012), (Maes & Dehaen, 2008).

Biological Applications and Anticancer Potential

Oxacalix[4]arene derivatives have shown considerable potential in biological applications. Studies have highlighted their efficacy as histone deacetylase inhibitors (HDACi), revealing notable anticancer, antifungal, and antibacterial properties. Specifically, certain compounds exhibited strong inhibition against cancer cell lines, such as HeLa cells (Mehta et al., 2016), (Huang et al., 2019).

Structural and Conformational Analysis

Research has delved into the structural and conformational aspects of Oxacalix[4]arenes, proposing that the oxygen atom replacement stabilizes certain conformers. This has implications in understanding the role of dispersion forces, complexation potential, and substitution effects crucial for analyte recognition (Athar, Lone, & Jha, 2017).

Anion Binding and Sensing Applications

Oxacalix[4]arenes have been utilized as effective anion receptors, thanks to their preorganized macrocyclic structure. They exhibit strong binding properties towards various anions, which is pivotal in developing sensors and selective recognition systems (Ma et al., 2019).

Cluster Chemistry and Metal Complexes

Oxacalix[4]arenes have been instrumental in cluster chemistry, particularly in forming copper(II) clusters. These macrocycles facilitate the formation of di-, tetra-, and undecanuclear Cu(II) clusters, expanding the potential applications in coordination chemistry (Fairbairn et al., 2014).

Memory Device Applications

Oxacalix[4]arene derivatives have shown promise in the development of memory devices. For instance, specific derivatives exhibited excellent ternary memory behavior, indicating potential use in high-density memory devices (Gu et al., 2014).

properties

Product Name

Oxacalix[4]arene

Molecular Formula

C24H16O4

Molecular Weight

368.4 g/mol

IUPAC Name

2,8,14,20-tetraoxapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene

InChI

InChI=1S/C24H16O4/c1-5-17-13-18(6-1)26-20-8-3-10-22(15-20)28-24-12-4-11-23(16-24)27-21-9-2-7-19(14-21)25-17/h1-16H

InChI Key

QHOWMEYTMINRGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C1)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC(=C5)O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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